1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(2,4,5-Trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a benzotriazole ring substituted with a 2,4,5-trimethylbenzenesulfonyl group. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 1H-1,2,3-benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5-Trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, which can replace the sulfonyl group.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Scientific Research Applications
1-(2,4,5-Trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,5-Trimethylbenzenesulfonyl)-1H-1,2,3-triazole
- 1-(2,4,5-Trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazine
Uniqueness
1-(2,4,5-Trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern and the presence of both the benzotriazole and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(2,4,5-trimethylphenyl)sulfonylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-8-12(3)15(9-11(10)2)21(19,20)18-14-7-5-4-6-13(14)16-17-18/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOUSFCLIMXNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C3=CC=CC=C3N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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